molecular formula C23H18ClN5O3S B2811428 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-60-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer: B2811428
CAS-Nummer: 866812-60-4
Molekulargewicht: 479.94
InChI-Schlüssel: SUIAFLKLDFKJHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O3S and its molecular weight is 479.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel hybrid molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on recent studies and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5O3SC_{23}H_{18}ClN_5O_3S, with a molecular weight of 479.94 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by the introduction of the triazole and sulfonyl groups. The synthetic pathway often utilizes various reagents and conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline-triazole hybrids. For instance, compounds similar to This compound have shown moderate to strong inhibitory effects on cancer cell lines. A study reported IC50 values in the low micromolar range for various derivatives against breast and lung cancer cell lines, indicating significant cytotoxicity .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The biological assay results demonstrated that several related compounds effectively inhibited AChE with IC50 values ranging from 0.2 to 83.9 µM . Molecular docking studies suggest that these compounds bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, indicating dual binding site inhibition .

Antibacterial Activity

In addition to anticancer properties, compounds bearing similar structural motifs have exhibited antibacterial activity. A synthesized series demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values below 10 µM .

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances binding affinity towards target enzymes like AChE.
  • Cell Cycle Disruption : Compounds in this class may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

StudyFindings
Study 1 Demonstrated significant AChE inhibition with potential for Alzheimer's treatment.
Study 2 Reported antibacterial activity against multiple strains with varying potency.
Study 3 Highlighted anticancer effects in vitro with promising IC50 values across cell lines.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-14-7-12-20(32-2)18(13-14)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)33(30,31)16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIAFLKLDFKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.